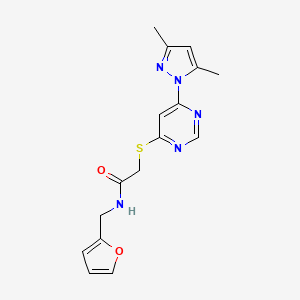
3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is an intriguing chemical compound with a complex structure that combines multiple functional groups. Its unique configuration offers a diverse range of applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: : To synthesize 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one, multiple pathways can be employed. A common synthetic route involves the reaction of 3,4-dihydroquinoline derivatives with isochromanone derivatives under catalytic conditions. Key steps include:
Formation of 3,4-Dihydroquinoline: : This involves the cyclization of aniline derivatives with aldehydes in the presence of acid catalysts.
Coupling Reaction: : The 3,4-dihydroquinoline undergoes a coupling reaction with isochromanone using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods: : Industrial-scale production involves similar synthetic routes but with optimizations for yield and cost-effectiveness. Continuous flow reactions and the use of robust catalytic systems ensure high efficiency and scalability.
Types of Reactions
Oxidation: : This compound can undergo oxidation to form quinolone derivatives.
Reduction: : Reduction reactions can convert the compound into various reduced forms, modifying its functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Reagents like halogens (Cl2, Br2) and nucleophiles (amine, thiol groups) are frequently used.
Major Products
Oxidized quinolone derivatives.
Reduced forms with altered functional groups.
Substituted compounds with varied functionalities.
Chemistry
Catalysis: : The compound’s unique structure allows it to serve as a ligand in catalysis.
Material Science: : It is used in the synthesis of novel materials with specific properties.
Biology
Biological Probes: : Its derivatives are employed as probes in biochemical assays.
Drug Design: : The compound is a potential scaffold for drug molecules targeting specific biological pathways.
Medicine
Therapeutics: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Fine Chemicals: : Used in the production of fine chemicals due to its reactivity and functional versatility.
Polymers: : Incorporated into polymer synthesis for enhanced material properties.
作用機序
The compound’s mechanism of action depends on its application. In biological systems, it interacts with molecular targets such as enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzymatic activities and disruption of cellular signaling.
類似化合物との比較
Compared to other similar compounds, 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one exhibits distinct reactivity and stability, attributed to its unique structural elements.
Similar Compounds
Quinoline derivatives: : Share the quinoline core but differ in additional substituents.
Isochromanone derivatives: : Similar backbone but varying side chains.
This synthesis of information reveals how this compound stands out due to its multifunctionality and broad application spectrum. There you go! Anything I can dive deeper into?
特性
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-4H-isochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(13-15-8-2-4-10-16(15)18(22)24-20)19(23)21-12-6-9-14-7-3-5-11-17(14)21/h2-5,7-8,10-11H,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKZHNZCSXOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2501022.png)

![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-diazepane](/img/structure/B2501025.png)
![1-(piperidin-1-yl)-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2501026.png)


![2-(2-methyl-1H-imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2501031.png)
![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)


![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)


![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501045.png)
